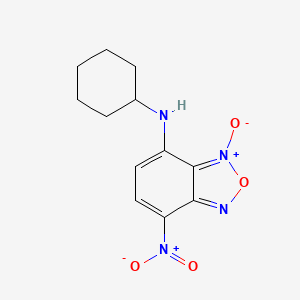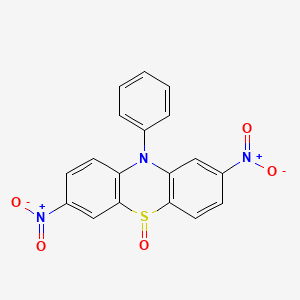![molecular formula C28H24N4O4 B14501265 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) CAS No. 64084-29-3](/img/structure/B14501265.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) typically involves the condensation of 2,3-diketoquinoxaline with appropriate phenylene and oxobutanamide derivatives. One common method includes the reaction of 2,3-diketoquinoxaline with phosphorous oxychloride (POCl3) and sodium azide, followed by the addition of phenylene and oxobutanamide groups under reflux conditions . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives . Substitution reactions can result in various substituted quinoxaline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline-2,3-dithiol: A quinoxaline derivative with sulfur atoms, known for its applications in materials science and catalysis.
2,3-Diphenylquinoxaline: A quinoxaline derivative with phenyl groups, used in the synthesis of organic semiconductors and dyes.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate for drug synthesis, particularly for the drug Erdafitinib.
Uniqueness
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is unique due to its specific structure, which combines a quinoxaline core with phenylene and oxobutanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
64084-29-3 |
|---|---|
Molekularformel |
C28H24N4O4 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
3-oxo-N-[4-[3-[4-(3-oxobutanoylamino)phenyl]quinoxalin-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C28H24N4O4/c1-17(33)15-25(35)29-21-11-7-19(8-12-21)27-28(32-24-6-4-3-5-23(24)31-27)20-9-13-22(14-10-20)30-26(36)16-18(2)34/h3-14H,15-16H2,1-2H3,(H,29,35)(H,30,36) |
InChI-Schlüssel |
NHUZFPNWQDWLRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
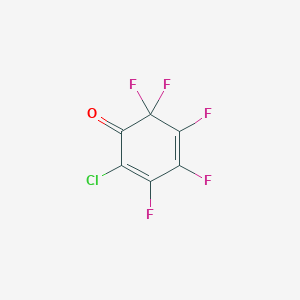
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
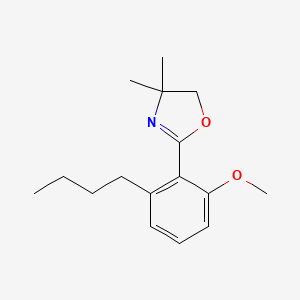
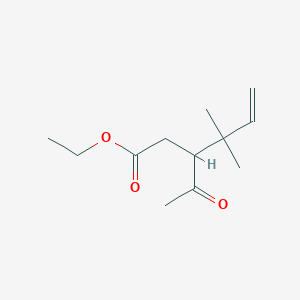
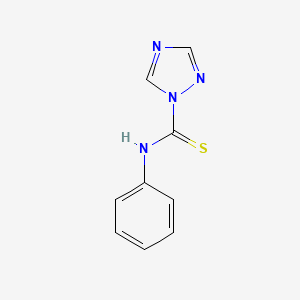
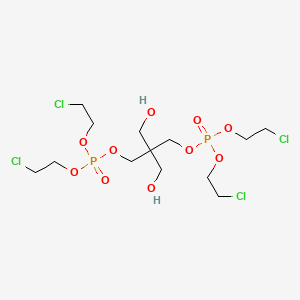


![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
